molecular formula SO2Cl2<br>Cl2O2S B058153 Sulfuryl chloride CAS No. 7791-25-5

Sulfuryl chloride

Cat. No. B058153
CAS RN: 7791-25-5
M. Wt: 134.97 g/mol
InChI Key: YBBRCQOCSYXUOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfuryl chloride synthesis often involves the use of sulfonic acid chlorides as a sulfur source. For instance, the efficient synthesis of di(hetero)aryl sulfides directly uses arylsulfonyl chlorides in the presence of triphenylphosphine, affording good yields of di(hetero)aryl thioethers (Wu et al., 2011). Moreover, elemental sulfur mediated reactions offer a metal-free, ligand-free approach for synthesizing valuable compounds using inexpensive elemental sulfur as an oxidant (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfuryl chloride plays a crucial role in its reactivity and applications in synthesis. Although direct studies on its molecular structure were not highlighted in the recent research, its effectiveness as a reagent suggests a structure that facilitates its reactivity in the formation of sulfonamides and other sulfur-containing compounds.

Chemical Reactions and Properties

Sulfuryl chloride is used as a sulfur source in the synthesis of various sulfur-containing compounds. For instance, it participates in palladium-catalyzed Suzuki–Miyaura coupling, generating diverse sulfonamides (Wang et al., 2021). Furthermore, it is used in one-pot syntheses of thioethers and thioesters from readily available sulfonyl chlorides, demonstrating its versatility and broad functional group tolerance (Cellnik & Healy, 2022).

Safety And Hazards

Sulfuryl chloride is toxic, corrosive, and acts as a lachrymator . It releases hydrogen chloride upon contact with water . Contact with water liberates toxic gas . It reacts violently with water .

Future Directions

Sulfur is extremely abundant and cost-effective and can hold more energy than traditional ion-based batteries . Researchers have advanced sulfur-based battery research by creating a layer within the battery that adds energy storage capacity while nearly eliminating a traditional problem with sulfur batteries that caused corrosion . This could lead to the commercialization of lithium-sulfur batteries .

properties

IUPAC Name

sulfuryl dichloride
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InChI

InChI=1S/Cl2O2S/c1-5(2,3)4
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InChI Key

YBBRCQOCSYXUOC-UHFFFAOYSA-N
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Canonical SMILES

O=S(=O)(Cl)Cl
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Molecular Formula

SO2Cl2, Cl2O2S
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DSSTOX Substance ID

DTXSID6029707
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Molecular Weight

134.97 g/mol
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Physical Description

Sulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR OR LIGHT.
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Boiling Point

156.4 °F at 760 mmHg (USCG, 1999), 69.3 °C, 69.1 °C
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Solubility

Miscible with benzene, toluene, ether, glacial acetic acid, and other org solvents, Solubility in water: reaction
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Density

1.67 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6674 at 20 °C/4 °C, Relative density (water = 1): 1.67
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Vapor Density

4.6 (Air = 1), Relative vapor density (air = 1): 4.65
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Vapor Pressure

140.0 [mmHg], Vapor pressure = 100 mm Hg at 17.8 °C, Vapor pressures. [Table#2248], Vapor pressure, kPa at 20 °C: 14.8
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Product Name

Sulfuryl chloride

Color/Form

Colorless, mobile liquid

CAS RN

7791-25-5
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Melting Point

-54.1 °C
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Synthesis routes and methods I

Procedure details

Using the procedure described above, a mixture of 2,6-dimethoxybenzenesulfonyl chloride and 3-chloro-2,6-dimethoxybenzenesulfonyl chloride, which results from ring chlorination of the 2,6-dimethoxybenzenesulfonyl chloride by sulfuryl chloride, was prepared from 1,3-dimethoxybenzene.
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Synthesis routes and methods II

Procedure details

Next, copper phthalocyanine (tri- or tetra-) sulfonic acid (tri- or tetra-) sodium salt was gradually fed to chlorosulfonic acid followed by dropping of thionyl chloride to perform reaction. The reaction liquid was cooled and the deposited crystal was filtered to obtain a wet cake of desired copper phthalocyanine (tri- or tetra-) sulfonyl chloride, which was then stirred and suspended followed by addition of aqueous ammonia, and a compound represented by the following chemical formula (γ) to perform reaction. Then, water and sodium chloride were added to the reaction liquid to deposit crystal. The deposited crystal was filtered, washed with an aqueous sodium chloride solution, filtered/washed again, followed by drying to obtain the color material represented by the chemical formula (3).
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Citations

For This Compound
11,300
Citations
RH McKee, CM Salls - Industrial & Engineering Chemistry, 1924 - ACS Publications
… for the manufacture of sulfuryl chloride which they believe to be … The use of sulfuryl chloride in the manufacture of acetic … demand—can be readily made directly from sulfuryl chloride. …
Number of citations: 13 pubs.acs.org
WE Truce, GH Birum, ET McBee - Journal of the American …, 1952 - ACS Publications
… Sulfuryl chloride and thionyl chloride have been found to be new … and trithiane with sulfuryl chloride. Thionyl chloride is a less vigorous chlorinating agent than sulfuryl chloride, but it …
Number of citations: 152 pubs.acs.org
HC Brown - Industrial & Engineering Chemistry, 1944 - ACS Publications
… Sulfuryl chloride is a versatile reagent with great … use of sulfuryl chloride as a chlorinating agent for aromatic … of the experimental conditions sulfuryl chloride could also be used as a …
Number of citations: 27 pubs.acs.org
WW Binkley, EF Degering - Journal of the American Chemical …, 1939 - ACS Publications
… The present investigation is a study of sulfuryl chloride in … may be prepared by the action of sulfuryl chloride on … of sulfuryl chloride, followed by gentle refluxing for twentyfour …
Number of citations: 30 pubs.acs.org
MS Kharasch, AT Read - Journal of the American Chemical …, 1939 - ACS Publications
… e., sulfuryl chloride should, under the proper conditions, be a sulfonating as well as … sulfuryl chloride is added slowly (a procedurewhich minimizes any inhibitory effect of sulfuryl chloride …
Number of citations: 40 pubs.acs.org
DP Wyman, PR Kaufman - The Journal of Organic Chemistry, 1964 - ACS Publications
… yields are based on sulfuryl chloride. Acetone added to sulfuryl chloride; the opposite order … -acetone ratio of 2 was performed by the dropwise addition of sulfuryl chloride (0.5 mole) to …
Number of citations: 100 pubs.acs.org
D Masilamani, MM Rogic - The Journal of Organic Chemistry, 1981 - ACS Publications
… Sulfuryl chloride was used as a chlorinating reagent for … sulfuryl chloride provided polychlorinated products.9 2-Methylcyclohexanone, on the other hand, reacted with sulfuryl chloride …
Number of citations: 84 pubs.acs.org
KJ Palmer - Journal of the American Chemical Society, 1938 - ACS Publications
… Sulfuryl Chloride.—Sulfuryl chloride was … Sulfuryl Chloride.—The photographs of sulfuryl chloride have eight measurable maxima. The values of s0, I, and C are given in Table V. …
Number of citations: 223 pubs.acs.org
JM Gnaim, RA Sheldon - Tetrahedron letters, 1995 - Elsevier
… Abstract: Chlorination of phenol with sulfuryl chloride … with an equimolar quantity of sulfuryl chloride in the presence of di-s-… 3-5 Sulfuryl chloride is widely used as a reagent for efficient …
Number of citations: 63 www.sciencedirect.com
MS Kharasch, HC Brown - Journal of the American Chemical …, 1939 - ACS Publications
… and sulfuryl chloride react slowly at 115 to form benzyl chloride and chlorotoluene, and Wohl9 patented the preparation of benzyl chloride in 50% yield by the action of sulfuryl chloride …
Number of citations: 200 pubs.acs.org

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